N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine
Description
Properties
IUPAC Name |
6-N-(4-chlorophenyl)-2-N-(3-imidazol-1-ylpropyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN8/c18-12-2-4-13(5-3-12)23-16-14-15(22-10-21-14)24-17(25-16)20-6-1-8-26-9-7-19-11-26/h2-5,7,9-11H,1,6,8H2,(H3,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKQGVJIDNYKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)NCCCN4C=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions using appropriate alkyl halides.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is usually introduced through electrophilic aromatic substitution reactions.
Formation of the Purine Base: The purine base is synthesized through condensation reactions involving formamide and other nitrogen-containing compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the imidazole and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound contains an imidazole ring and a chlorophenyl group, contributing to its biological activity. The presence of the purine structure enhances its interaction with biological targets such as enzymes and receptors.
Anticancer Activity
Research has indicated that compounds similar to N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine exhibit significant anticancer properties. Various studies have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study
A study published in the Journal of Medicinal Chemistry examined a series of purine derivatives, including the compound , which showed promising results against human cancer cell lines. The mechanism involved the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its imidazole moiety is known for enhancing the interaction with microbial membranes, thereby increasing its efficacy as an antimicrobial agent.
Case Study
In vitro studies have shown that derivatives of this compound possess significant antifungal activity against Candida species. The mechanism was attributed to the disruption of fungal cell membrane integrity .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.
Case Study
A research article highlighted the inhibitory effects of similar compounds on PDE4, suggesting their potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Neurological Applications
Emerging studies suggest that compounds with imidazole and purine structures may have neuroprotective effects. These properties could be beneficial in treating neurodegenerative disorders.
Case Study
Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential application in neuroprotection .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, altering their function. The purine base can mimic natural nucleotides, interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The compound’s key structural distinctions lie in its N2 and N6 substituents:
- N2 Substituent : The 3-(1H-imidazol-1-yl)propyl group differentiates it from analogs with 4-(4-methylpiperazin-1-yl)phenyl (e.g., compounds 5e–5i in ) or cyclopropylmethyl groups (e.g., 4a–4o in ). The imidazole moiety may enhance solubility or target-specific interactions compared to bulkier piperazine or cyclopropyl groups .
- N6 Substituent : The 4-chlorophenyl group contrasts with fluorophenyl (e.g., 5e, 5h), dichlorophenyl (4n), or nitro-trifluoromethoxyphenyl (4o) substituents. Chlorine’s moderate hydrophobicity and electronegativity balance lipophilicity and steric effects .
Physical Properties
*Inferred from structural analogs. †Range based on multiple derivatives .
Biological Activity
N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine, also known by its CAS number 941931-35-7, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an imidazole group and a chlorophenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.82 g/mol. The compound features a purine base structure modified with an imidazole side chain and a chlorinated phenyl group.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation : The chlorophenyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways.
Antifungal Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antifungal properties. For instance, related imidazole derivatives have shown effectiveness against Candida albicans, maintaining activity at low concentrations (down to 0.25%) .
Antimicrobial Properties
Research indicates that imidazole derivatives possess broad-spectrum antimicrobial activity. The compound's structural features allow it to disrupt microbial cell membranes or inhibit critical metabolic pathways .
Study 1: Antifungal Efficacy
A study conducted on various imidazole derivatives, including those similar to the target compound, reported promising results against fungal infections in vivo. Mice treated with these compounds exhibited reduced infection rates and lower reinfection rates post-treatment .
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with established antifungal agents. The combination therapy resulted in enhanced antifungal activity compared to monotherapy, suggesting potential for improved treatment regimens .
Data Table: Biological Activity Overview
Q & A
Q. How can researchers optimize the synthesis of N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-chlorophenyl)-9H-purine-2,6-diamine while minimizing side reactions?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, factorial designs (e.g., 2^k or 3^k) can identify interactions between parameters and reduce experimental iterations . Reactor design principles (e.g., continuous flow vs. batch) should be considered to enhance mass transfer and reaction homogeneity, as outlined in CRDC subclass RDF2050112 . Characterization tools like HPLC (≥98% purity thresholds) and NMR (e.g., δ 11.55 ppm for NH protons) are critical for tracking impurities and validating synthetic routes .
Q. What are the recommended analytical techniques for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine 1H/13C NMR spectroscopy to confirm substitution patterns (e.g., imidazole and chlorophenyl protons) and HPLC-MS to assess purity (>98%) . For crystallinity evaluation, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) may be employed. Safety protocols must align with GHS classifications (acute toxicity, skin/eye irritation) during handling .
Q. How should researchers handle toxicity risks associated with this compound during laboratory experiments?
- Methodological Answer : Follow GHS-compliant protocols : use fume hoods, wear nitrile gloves, and avoid aerosol formation during weighing. In case of skin contact, immediately wash with water and remove contaminated clothing. Emergency procedures (e.g., artificial respiration for inhalation exposure) must be predefined .
Advanced Research Questions
Q. How can computational methods accelerate the design of reaction pathways for derivatives of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and predict regioselectivity. Tools like the ICReDD framework integrate computational path searches with experimental validation, reducing trial-and-error cycles . Machine learning (ML) models trained on reaction databases can propose optimal conditions (e.g., solvent, catalyst) for novel derivatives .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay protocols, purity ≥95%). Use multivariate regression to isolate variables (e.g., cell line variability, solvent effects). Cross-validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
Q. How can membrane separation technologies improve purification efficiency for this compound?
Q. What advanced reactor designs enhance scalability for continuous synthesis?
Q. How can AI-driven platforms streamline the discovery of structurally analogous bioactive compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
